6-Bromo-7-fluoro-3-iodo-1H-indazole
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Overview
Description
6-Bromo-7-fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives, which this compound is a part of, have been investigated for their potential in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
It’s suggested that the cyclization process in the synthesis of indazole derivatives is greatly affected by the hydrogen bond . This could imply that the compound interacts with its targets through hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives , it’s plausible that multiple pathways could be affected.
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . The reaction typically involves the use of transition metal catalysts such as copper(II) acetate (Cu(OAc)2) and oxygen as the terminal oxidant . The reaction conditions include the use of dimethyl sulfoxide (DMSO) as the solvent and an oxygen atmosphere to facilitate the formation of the N-N bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine, fluorine, and iodine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may result in the replacement of halogen atoms with other functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
6-Bromo-7-fluoro-3-iodo-1H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
6-Bromo-7-fluoro-3-iodo-1H-indazole can be compared with other similar compounds, such as:
6-Bromo-5-fluoro-3-iodo-1H-indazole: This compound has a similar structure but with a different substitution pattern on the indazole ring.
1H-Indazole: The parent compound of the indazole family, which lacks the halogen substitutions present in this compound.
2H-Indazole: Another member of the indazole family with a different hydrogenation state.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.
Properties
IUPAC Name |
6-bromo-7-fluoro-3-iodo-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSETPUGJKEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NNC(=C21)I)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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